molecular formula C7H9NO2 B1612968 5-Methoxy-6-methylpyridin-2-OL CAS No. 33252-69-6

5-Methoxy-6-methylpyridin-2-OL

Cat. No.: B1612968
CAS No.: 33252-69-6
M. Wt: 139.15 g/mol
InChI Key: QACVVJNJAFZAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-6-methylpyridin-2-OL: is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methylpyridin-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methylpyridine.

    Methoxylation: The 5-position of the pyridine ring is methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Oxidation: The resulting 5-methoxy-6-methylpyridine is then oxidized to introduce the hydroxyl group at the 2-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-methylpyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

    Oxidation: Formation of 5-methoxy-6-methylpyridine-2-one or 5-methoxy-6-methylpyridine-2-carboxylic acid.

    Reduction: Formation of 5-methoxy-6-methylpyridin-2-amine or this compound.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Methoxy-6-methylpyridin-2-OL is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. It is also explored as a scaffold for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Methoxy-2-methylpyridine: Similar structure but lacks the hydroxyl group at the 2-position.

    6-Methyl-2-pyridinol: Similar structure but lacks the methoxy group at the 5-position.

    2-Methoxy-6-methylpyridine: Similar structure but lacks the hydroxyl group at the 2-position.

Uniqueness: 5-Methoxy-6-methylpyridin-2-OL is unique due to the presence of both the methoxy and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methoxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-6(10-2)3-4-7(9)8-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACVVJNJAFZAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628115
Record name 5-Methoxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-69-6
Record name 5-Methoxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-6-methylpyridin-2-OL
Reactant of Route 2
Reactant of Route 2
5-Methoxy-6-methylpyridin-2-OL
Reactant of Route 3
Reactant of Route 3
5-Methoxy-6-methylpyridin-2-OL
Reactant of Route 4
Reactant of Route 4
5-Methoxy-6-methylpyridin-2-OL
Reactant of Route 5
5-Methoxy-6-methylpyridin-2-OL
Reactant of Route 6
5-Methoxy-6-methylpyridin-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.